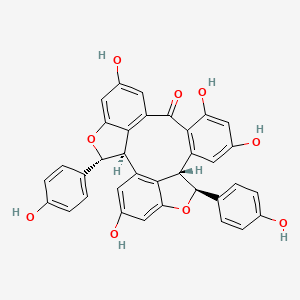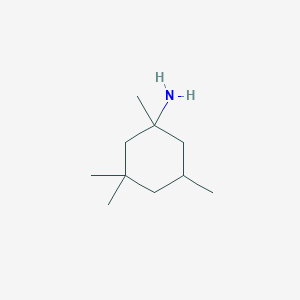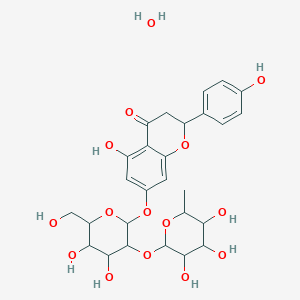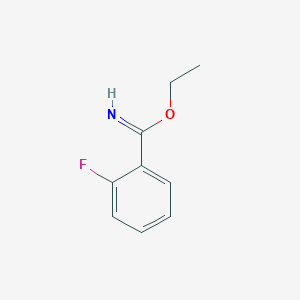
Hopeachinol B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hopeachinol B is a naturally occurring oligostilbenoid compound isolated from the stem bark of the plant Hopea chinensis. It belongs to the family of resveratrol aneuploids and is known for its potent immunosuppressive properties . This compound has garnered significant interest in the scientific community due to its unique chemical structure and potential therapeutic applications.
准备方法
合成路线和反应条件
Hopeachinol B 的合成涉及复杂的有机反应。虽然具体的合成路线尚未广泛记录,但人们普遍认为可以通过白藜芦醇单体的氧化偶联反应来合成该化合物。 这些反应通常需要催化剂和特定的反应条件才能确保形成所需的寡芪类结构 。
工业生产方法
由于结构复杂以及合成方面的挑战,this compound 的工业生产尚未建立。目前大多数可获得的 this compound 都是从天然来源提取的,特别是从Hopea chinensis 的茎皮中提取。 提取过程涉及溶剂提取,然后进行色谱等纯化技术,以分离出纯形式的化合物 。
化学反应分析
反应类型
Hopeachinol B 会发生各种化学反应,包括:
氧化: 该化合物可以氧化成醌和其他氧化衍生物。
还原: 还原反应可以将 this compound 转化为其还原形式,从而改变其生物活性。
常见试剂和条件
用于涉及 this compound 的反应的常见试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 反应条件通常涉及受控温度和 pH 值,以确保所需的转化 。
形成的主要产物
由 this compound 反应形成的主要产物取决于所用反应条件和试剂。 例如,氧化会导致醌的形成,而还原会导致各种还原衍生物 。
科学研究应用
Hopeachinol B 具有广泛的科学研究应用,包括:
化学: 它被用作模型化合物来研究寡芪类化合物的行为及其化学性质。
生物学: this compound 已被证明具有免疫抑制特性,使其成为研究免疫系统调节的宝贵化合物。
医学: 该化合物的潜在治疗应用包括将其用作免疫抑制剂来治疗自身免疫性疾病和器官移植。
作用机制
Hopeachinol B 的作用机制涉及其与特定分子靶标和途径的相互作用。已知它会抑制参与免疫反应的某些酶的活性,从而发挥其免疫抑制作用。 该化合物的分子靶标包括调节免疫细胞功能的关键信号分子和受体 。
相似化合物的比较
Hopeachinol B 在寡芪类化合物中是独一无二的,因为它具有独特的化学结构和强大的生物活性。类似的化合物包括:
α-Viniferin: 另一种具有类似免疫抑制特性的白藜芦醇三聚体。
Caraphenol A: 一种具有可比化学结构但具有不同生物活性的芪类化合物。
Viniferol D: 一种具有不同结构特征和生物活性的寡芪类化合物.
这些化合物与 this compound 共有结构相似性,但在其特定官能团和生物学效应方面有所不同,突出了 this compound 在其化学和生物学性质方面的独特性。
属性
分子式 |
C35H24O9 |
|---|---|
分子量 |
588.6 g/mol |
IUPAC 名称 |
(2R,3R,17S,18S)-7,12,14,22-tetrahydroxy-3,18-bis(4-hydroxyphenyl)-4,19-dioxahexacyclo[15.6.1.12,5.011,16.020,24.09,25]pentacosa-1(24),5,7,9(25),11(16),12,14,20,22-nonaen-10-one |
InChI |
InChI=1S/C35H24O9/c36-17-5-1-15(2-6-17)34-31-22-9-19(38)12-25(41)28(22)33(42)24-11-21(40)14-27-30(24)32(23-10-20(39)13-26(43-34)29(23)31)35(44-27)16-3-7-18(37)8-4-16/h1-14,31-32,34-41H/t31-,32+,34+,35-/m0/s1 |
InChI 键 |
OZWFDBXWNRQTDC-LSHZFYPFSA-N |
手性 SMILES |
C1=CC(=CC=C1[C@H]2[C@@H]3C4=C5[C@@H]([C@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C(C(=CC(=C7)O)O)C(=O)C8=C3C(=CC(=C8)O)O2)O |
规范 SMILES |
C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C(C(=CC(=C7)O)O)C(=O)C8=C3C(=CC(=C8)O)O2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1Z)-1-chloro-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12434635.png)
![2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(beta-D-glucopyranosyloxy)-1,4,6,6a,9,10,10a,10b-octahydro-9-hydroxy-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,6S,6aR,9R,10aS,10bS)-](/img/structure/B12434642.png)



![6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434669.png)

![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-(7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoate](/img/structure/B12434679.png)
![4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine](/img/structure/B12434687.png)
![potassium;3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12434694.png)
![Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate](/img/structure/B12434697.png)



